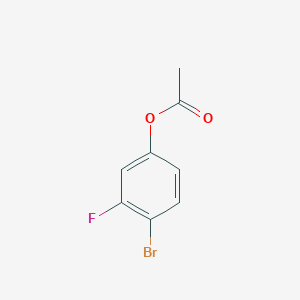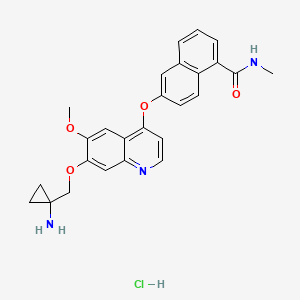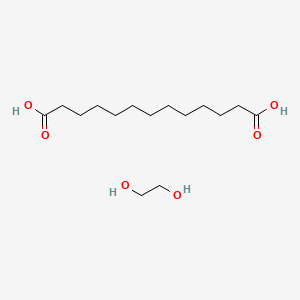![molecular formula C15H14OS2 B1508729 Bis[4-(sulfanylmethyl)phenyl]methanone CAS No. 58931-68-3](/img/structure/B1508729.png)
Bis[4-(sulfanylmethyl)phenyl]methanone
Descripción general
Descripción
Bis[4-(sulfanylmethyl)phenyl]methanone, also known as BSM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BSM has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
Application in Organic Light Emitting Diodes (OLEDs)
Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz), a compound similar in structure to Bis[4-(sulfanylmethyl)phenyl]methanone, has been studied for its application in OLEDs. Research revealed that BPBCz can behave as a high-efficiency thermally activated delayed fluorescent (TADF) emitter, exhibiting blue emission color with high quantum efficiencies. This makes it a promising candidate for use in blue TADF devices in OLED technology (Kim, Choi, & Lee, 2016).
Synthesis and Characterization
Compounds structurally related to Bis[4-(sulfanylmethyl)phenyl]methanone have been synthesized and characterized in various studies. For example, novel synthesis methods have been developed for derivatives of methanone, including spectral characterization and theoretical calculations. These developments are essential for understanding the physical properties and potential applications of these compounds (Enbaraj et al., 2021).
Antifungal and Antibacterial Properties
Research has shown that derivatives of bis(phenyl)methanone possess significant antifungal and antibacterial properties. These properties have been evaluated through various bioassays, indicating potential applications in medical and pharmaceutical fields (Jalbout et al., 2006).
Application in Memory Devices
A novel compound, bis(phenyl)methanone, was synthesized and utilized to produce hyperbranched polyamic acids, which were then used to create ferrocene-terminated hyperbranched polyimide (HBPI-Fc). This material demonstrated superior solubility, excellent thermal stability, and significant potential in memory devices due to its bistable electrical conductivity switching characteristics (Tan et al., 2017).
Antioxidant Properties
Bis(phenyl)methanone derivatives have also been studied for their antioxidant properties. For instance, the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, were investigated, demonstrating significant effectiveness in various in vitro assays (Balaydın et al., 2010).
Crystal Structure Analysis
Studies on crystal structures of bis(phenyl)methanone derivatives have been conducted to better understand their molecular arrangements and intermolecular interactions. These analyses are critical for the development of materials with specific properties (Wang et al., 2017).
Impact of Impurity on Phase Behavior
Research has demonstrated that impurities can drastically affect the thermal behavior of bis(phenyl)methanone compounds, highlighting the importance of purity in the development of materials with consistent and predictable properties (Saito, Huzisawa, & Ikemoto, 1998).
Propiedades
IUPAC Name |
bis[4-(sulfanylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMUHXYWOYQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)C2=CC=C(C=C2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726889 | |
| Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(sulfanylmethyl)phenyl]methanone | |
CAS RN |
58931-68-3 | |
| Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Methylsulfonyl)amino]-L-phenylalanine](/img/structure/B1508649.png)

![1,3,3-Trimethyl-2-(2-{5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate](/img/structure/B1508651.png)
![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)

![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)
![Methyl 2-[(3S)-3-[3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate monohydrate](/img/structure/B1508663.png)
![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)

![3-Bromoisothiazolo[5,4-b]pyridine](/img/structure/B1508668.png)


![2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline](/img/structure/B1508673.png)